molecular formula C18H17NO4 B5292055 N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide

N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide

Cat. No. B5292055
M. Wt: 311.3 g/mol
InChI Key: KOUAKMFLATYEBM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide, commonly known as DMBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMBC is a benzofuran derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Protective Group in Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group serves as a protective moiety for thiol compounds during SAM formation. SAMs are essential in nanotechnology, biosensors, and surface modification. DMBC enhances the solubility and stability of thiol precursors, facilitating their assembly into high-quality monolayers. Upon deposition, the protective group is cleaved off, yielding functionalized surfaces .

Antibacterial and Antifungal Agent

Studies suggest that DMBC possesses antibacterial and antifungal properties. It could be valuable in developing novel antimicrobial agents, especially against drug-resistant strains. Investigations into its mode of action and safety profile are ongoing .

Chemical Synthesis and Organic Transformations

DMBC’s stability under Pd-catalyzed C-C bond formation conditions makes it useful in organic synthesis. Chemists utilize it as a protecting group during multi-step reactions, enabling efficient transformations. Its compatibility with various reaction conditions expands its synthetic applications.

These applications highlight the versatility of N-(3,4-dimethoxybenzyl)-1-benzofuran-2-carboxamide, making it an intriguing compound for scientific exploration. Keep in mind that ongoing research may uncover additional uses and benefits! 🌟

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-15-8-7-12(9-16(15)22-2)11-19-18(20)17-10-13-5-3-4-6-14(13)23-17/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUAKMFLATYEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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